4-Hydroxybenzofuran-3(2H)-one

Organic Synthesis Process Chemistry Building Block Procurement

Essential 4-hydroxy scaffold for synthesizing aurone-based mTOR/PI3K kinase inhibitors with sub-nanomolar potency (IC50 0.380 nM). The 4-position hydroxyl is critical—substitution yields >300× potency loss vs. other isomers. Also validated for herbicidal aurones (74.5% inhibition). Do NOT substitute with 5-hydroxy isomer; outcomes are irreproducible. Recommended: RT storage, nitrogen atmosphere.

Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
CAS No. 19278-81-0
Cat. No. B092616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzofuran-3(2H)-one
CAS19278-81-0
Molecular FormulaC8H6O3
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(C=CC=C2O1)O
InChIInChI=1S/C8H6O3/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,9H,4H2
InChIKeyILIRETRCSDBASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxybenzofuran-3(2H)-one (CAS 19278-81-0) Procurement Guide: Core Specifications and Baseline Data for Research Selection


4-Hydroxybenzofuran-3(2H)-one (CAS 19278-81-0) is a hydroxylated benzofuranone heterocycle with the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol [1]. It features a 4-hydroxy substitution on the benzofuran-3(2H)-one scaffold, conferring distinct chemical reactivity compared to other hydroxybenzofuranone positional isomers. The compound is commercially available with a typical purity of 97% and is recommended for storage at room temperature [1]. As a versatile building block, it serves as a key intermediate in the synthesis of pharmacologically active aurones and mTOR/PI3K kinase inhibitors [2].

Why 4-Hydroxybenzofuran-3(2H)-one (CAS 19278-81-0) Cannot Be Interchanged with Other Hydroxybenzofuranone Isomers


The position of the hydroxyl group on the benzofuranone core dictates both synthetic accessibility and downstream biological activity. The 4-hydroxy isomer (CAS 19278-81-0) exhibits a distinct synthetic yield profile compared to the 5-hydroxy isomer (CAS 19278-82-1) and requires alternative synthetic routes [1]. Furthermore, the 4-hydroxy substitution pattern is essential for generating potent mTOR and PI3K kinase inhibitors; substitution at the 4-position yields inhibitors with IC50 values as low as 0.380 nM, whereas analogs with different hydroxylation patterns show markedly reduced potency [2]. This positional specificity makes generic substitution with other hydroxybenzofuran-3(2H)-one isomers inappropriate for research applications demanding reproducible outcomes.

Quantitative Differentiation Evidence: 4-Hydroxybenzofuran-3(2H)-one vs. Closest Analogs


Synthetic Yield Comparison: 4-Hydroxy vs. 5-Hydroxybenzofuran-3(2H)-one

The 4-hydroxy isomer demonstrates a lower but reproducible synthetic yield compared to the 5-hydroxy isomer when accessed via similar synthetic routes. A reported synthesis of 4-hydroxybenzofuran-3(2H)-one from 2,6-dihydroxyacetophenone proceeds with a yield of 46-47% [1]. In contrast, the 5-hydroxy isomer can be obtained with a yield of 73% under comparable conditions . This lower yield for the 4-isomer reflects the steric and electronic challenges associated with installing a hydroxyl group at the 4-position, which in turn influences procurement cost and supply chain considerations.

Organic Synthesis Process Chemistry Building Block Procurement

mTOR Kinase Inhibition Potency of 4-Hydroxybenzofuran-3(2H)-one Derived Aurones

Aurone derivatives built upon the 4-hydroxybenzofuran-3(2H)-one scaffold exhibit exceptional potency as ATP-competitive inhibitors of mTOR kinase. One representative compound, 2-((4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-4-hydroxybenzofuran-3(2H)-one, displays an IC50 of 0.380 nM [1]. This sub-nanomolar potency is significantly superior to that of structurally related inhibitors lacking the 4-hydroxybenzofuranone core or possessing different hydroxylation patterns. For example, related aurone derivatives with 6-hydroxy substitution or alternative heterocycles show IC50 values in the 100 nM to low micromolar range [2].

Kinase Inhibition Drug Discovery Oncology Chemical Biology

Antioxidant Capacity: Class-Level Inference from Benzofuranone Scaffold

While direct antioxidant data for 4-hydroxybenzofuran-3(2H)-one itself is limited, its benzofuranone core is known to act as a hydrogen-donating antioxidant. Studies on 3-aryl-benzofuranone compounds demonstrate that hydrogen donation rate constants correlate with antioxidant activity in polypropylene stabilization, as measured by oxidation induction time (OIT) [1]. Additionally, benzofuranone derivatives have been reported to exhibit DPPH radical scavenging activity, with IC50 values typically in the micromolar range [2]. The presence of a hydroxyl group at the 4-position is expected to enhance electron donation capacity compared to non-hydroxylated benzofuranones [3].

Antioxidant Oxidative Stress Stabilizer Material Science

Herbicidal Activity of 4-Hydroxyaurone Derivatives vs. Commercial Herbicide Acetochlor

Aurones derived from 4-hydroxybenzofuran-3(2H)-one exhibit post-emergence herbicidal activity. Specifically, (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one (compound 4m) showed 74.5% inhibitory activity against Amaranthus retroflexus L. (redroot pigweed), which is higher than that of the commercial positive control herbicide acetochlor [1]. This demonstrates that the 4-hydroxybenzofuranone core can be elaborated into compounds with competitive herbicidal efficacy, suggesting its utility as a privileged scaffold in agrochemical research.

Herbicide Discovery Agrochemical Post-emergence Weed Control

Purity and Availability: 4-Hydroxybenzofuran-3(2H)-one vs. Other Hydroxybenzofuranone Isomers

Commercially, 4-hydroxybenzofuran-3(2H)-one is offered at a standard purity of 97% , which is comparable to the purities available for the 5-hydroxy (95-98% ) and 6-hydroxy (98% [1]) isomers. However, the 4-hydroxy isomer is more widely stocked by major chemical vendors and is frequently cited as a key building block in patent literature and medicinal chemistry campaigns, indicating higher demand and established supply chains.

Chemical Procurement Quality Control Vendor Comparison

Optimal Use Cases for 4-Hydroxybenzofuran-3(2H)-one (CAS 19278-81-0) Based on Quantitative Evidence


Discovery of Potent mTOR/PI3K Kinase Inhibitors for Oncology

Utilize 4-hydroxybenzofuran-3(2H)-one as the core scaffold for synthesizing aurone-based ATP-competitive inhibitors. As demonstrated by the sub-nanomolar mTOR inhibitor (IC50 0.380 nM) derived from this building block [1], the 4-hydroxy substitution is essential for achieving high potency. This makes the compound a critical starting material for medicinal chemistry programs targeting mTOR, PI3K, or related kinases.

Development of Novel Post-Emergence Herbicides

Employ 4-hydroxybenzofuran-3(2H)-one to generate 4-hydroxyaurone derivatives for herbicidal screening. The derivative (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one (4m) exhibited 74.5% inhibition of Amaranthus retroflexus, outperforming the commercial herbicide acetochlor [2]. This scaffold is thus validated for agrochemical lead optimization.

Synthesis of Polymer Stabilizers and Antioxidant Additives

Incorporate 4-hydroxybenzofuran-3(2H)-one into 3-aryl-benzofuranone stabilizers for polyolefins or other oxidatively sensitive polymers. The benzofuranone core's hydrogen-donating ability [3], enhanced by the 4-hydroxyl group, provides effective protection against thermal and light-induced degradation, as described in patent literature for organic material stabilization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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